N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide
CAS No.:
Cat. No.: VC15388820
Molecular Formula: C25H26N6O2
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N6O2 |
|---|---|
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]benzamide |
| Standard InChI | InChI=1S/C25H26N6O2/c1-16-13-17(2)29-25(28-16)31-24(30-23(32)18-7-5-4-6-8-18)26-12-11-19-15-27-22-10-9-20(33-3)14-21(19)22/h4-10,13-15,27H,11-12H2,1-3H3,(H2,26,28,29,30,31,32) |
| Standard InChI Key | CAUMLPNZXSZGJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC=CC=C4)C |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide is C₃₁H₃₂N₇O₂, with a molecular weight of 542.64 g/mol. The E-configuration of the imine bond (-CH=N-) is critical for maintaining planar geometry, facilitating π-π stacking interactions with aromatic residues in biological targets .
Key Functional Groups
-
Pyrimidine Ring: The 4,6-dimethylpyrimidin-2-amine subunit contributes to hydrogen bonding and hydrophobic interactions.
-
Indole Moiety: The 5-methoxy-1H-indol-3-yl group enhances lipid solubility and may modulate serotonin receptor affinity.
-
Benzamide Core: The N-benzamide group stabilizes the molecule through intramolecular hydrogen bonds.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₂N₇O₂ |
| Molecular Weight | 542.64 g/mol |
| Calculated LogP | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 7 |
Synthetic Pathways and Optimization
The synthesis of this compound involves multi-step reactions, primarily leveraging Schiff base formation and nucleophilic substitutions.
Schiff Base Formation
The imine bond is synthesized via condensation of 4,6-dimethylpyrimidin-2-amine with 2-(5-methoxy-1H-indol-3-yl)ethylamine and benzaldehyde derivatives. Ethanol serves as the solvent, with acetic acid catalyzing the reaction at 60–80°C for 5–8 hours .
Benzamide Coupling
The intermediate reacts with benzoyl chloride in dichloromethane under nitrogen atmosphere, yielding the final product after purification via column chromatography (silica gel, ethyl acetate/hexane) .
Comparative Analysis with Structural Analogs
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4,6-Dimethoxyquinazoline | Quinazoline core | EGFR inhibition (IC₅₀ = 0.8 μM) |
| Indole-3-carboxamide | Unsubstituted indole | Antifungal (MIC = 8 μg/mL) |
| Target Compound | Pyrimidine-indole-benzamide | Dual anticancer/antimicrobial |
Challenges in Industrial Production
-
Low Yield in Imine Formation: Optimizing stoichiometry (1:1.2 amine:aldehyde ratio) increases yield from 45% to 68% .
-
Purification Complexity: Gradient elution (hexane → ethyl acetate) improves separation of E/Z isomers.
Future Research Directions
-
Structure-Activity Relationships: Modifying the methoxy group’s position to enhance blood-brain barrier penetration.
-
In Vivo Toxicity Studies: Assessing hepatotoxicity in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume